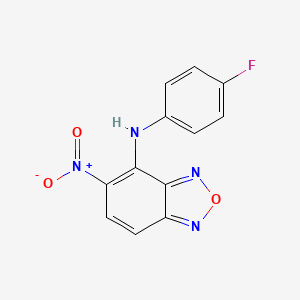![molecular formula C16H24N2O2 B4050059 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4050059.png)
1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine
説明
1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Activity
- PPARgamma Agonists : Certain derivatives, including those with modifications on the phenyl alkyl ether moiety similar to the core structure of 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine, have been identified as potent and selective PPARgamma agonists. These compounds exhibit increased solubility and potential therapeutic benefits, such as in the treatment of type 2 diabetes or as anti-inflammatory agents (Collins et al., 1998).
Synthesis and Chemical Properties
- Inhibitors of Src Kinase Activity : Analogs containing a 4-methylpiperazine group have shown to be potent inhibitors of Src kinase activity, with significant implications for cancer treatment. These compounds demonstrate selective inhibition of Src-mediated cell proliferation and are promising leads for the development of anticancer therapies (Boschelli et al., 2001).
- Solid Base Catalysis : Derivatives have been utilized as efficient solid bases in the synthesis of various compounds, such as 4H-pyran derivatives, showcasing their versatility in organic synthesis (Niknam et al., 2013).
- PET Imaging : Certain methylpiperazine derivatives have been explored for their potential in positron emission tomography (PET) imaging, particularly for targeting the MET receptor in vivo, which could be useful in the diagnosis and treatment monitoring of cancers (Wu et al., 2010).
Molecular Interactions and Structures
- Hydrogen Bonding in Cocrystals : Studies on the hydrogen-bonding capabilities and supramolecular architectures of compounds including N-donor type molecules, similar to this compound, have provided insights into crystal engineering and the design of functional materials (Wang et al., 2011).
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-5-6-15(11-13(12)2)20-14(3)16(19)18-9-7-17(4)8-10-18/h5-6,11,14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYWHIYAHADBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049998.png)
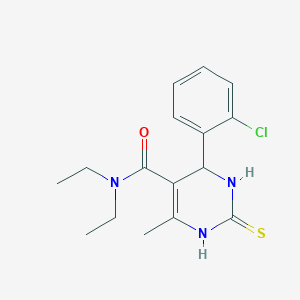
![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide](/img/structure/B4050008.png)
![2-{2-chloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4050016.png)
![4-[4-(benzyloxy)phenyl]-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4050025.png)
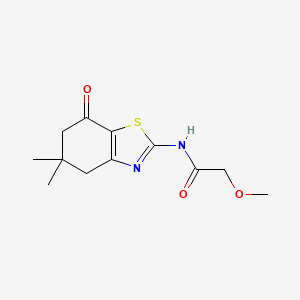
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4050034.png)
![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine](/img/structure/B4050035.png)
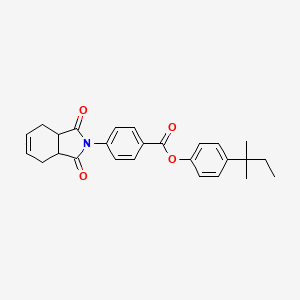
![9,9-dimethyl-6-(3-nitrophenyl)-7-oxaspiro[4.5]decane-8,10-dione](/img/structure/B4050043.png)
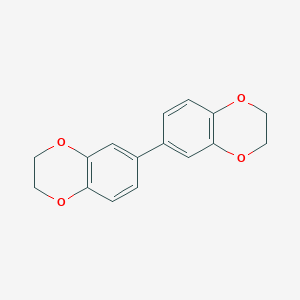
![1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE](/img/structure/B4050051.png)
![[3-methyl-4-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]acetic acid](/img/structure/B4050067.png)
